1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine is a complex organic compound with the molecular formula C({29})H({30})N({4})O({4})S and a molecular weight of 530.64 g/mol . This compound is primarily used in proteomics research and has significant implications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine typically involves multiple steps:
Formation of the Isoquinoline Sulfonyl Chloride: This step involves the sulfonylation of isoquinoline using chlorosulfonic acid to produce isoquinoline sulfonyl chloride.
Coupling with N-Methyltyrosine: The isoquinoline sulfonyl chloride is then reacted with N-methyltyrosine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Piperazine Derivatization: The final step involves the coupling of the sulfonamide intermediate with 4-phenylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-morpholine: Contains a morpholine ring instead of piperazine.
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-thiomorpholine: Features a thiomorpholine ring.
Uniqueness
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. Its piperazine ring, in particular, is known for enhancing the compound’s ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
1391068-10-2 |
---|---|
Molecular Formula |
C29H30N4O4S |
Molecular Weight |
530.643 |
IUPAC Name |
[4-[(2S)-2-(methylamino)-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
InChI |
InChI=1S/C29H30N4O4S/c1-30-27(29(34)33-18-16-32(17-19-33)24-7-3-2-4-8-24)20-22-10-12-25(13-11-22)37-38(35,36)28-9-5-6-23-21-31-15-14-26(23)28/h2-15,21,27,30H,16-20H2,1H3/t27-/m0/s1 |
InChI Key |
NXMWYNHVTRXLKA-MHZLTWQESA-N |
SMILES |
CNC(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.